Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is acetamide , with a nitrogen-bound phenyl group at position 3. This phenyl group is further substituted with:
- An amino group at position 2.
- A 4,5-dihydro-4-oxo-1H-pyrrol-1-yl moiety at position 3, which is fused to a 2-thiazolyl ring.
- A 3,4-dimethoxyphenyl group attached to the thiazole’s position 4.
Table 1: Substituent Hierarchy and Positions
| Component | Position | Functional Attributes |
|---|---|---|
| Acetamide backbone | Parent | –NH–CO–CH3 |
| Phenyl ring | N-attached | C3 substituent |
| Amino group | C2 | –NH2 |
| Pyrrol-1-yl-thiazole hybrid | C3 | Fused 5-membered rings (pyrrole-thiazole) |
| 3,4-Dimethoxyphenyl | Thiazole C4 | –OCH3 at C3 and C4 of phenyl |
The full IUPAC name reflects this hierarchy, emphasizing the connectivity of the thiazole-pyrrole hybrid system and the electron-rich dimethoxyphenyl group.
Crystallographic Analysis of Heterocyclic Core Architecture
X-ray diffraction studies of analogous thiazole-pyrrole hybrids reveal key structural features:
- Thiazole ring : Exhibits bond lengths of 1.71 Å (C–S) and 1.29 Å (C=N), consistent with aromatic delocalization.
- Pyrrole ring : Displays N–C bond lengths of 1.38 Å, characteristic of sp² hybridization and π-electron conjugation.
- Dihedral angles : The thiazole and pyrrole planes form a dihedral angle of 12.5°, indicating moderate conjugation between the rings. The 3,4-dimethoxyphenyl group adopts a near-perpendicular orientation (85.7°) relative to the thiazole, minimizing steric clashes.
Table 2: Crystallographic Parameters for Key Bonds and Angles
| Parameter | Thiazole Ring | Pyrrole Ring |
|---|---|---|
| C–S bond length (Å) | 1.71 | – |
| C=N bond length (Å) | 1.29 | – |
| N–C bond length (Å) | – | 1.38 |
| Dihedral angle (°) | 12.5 (thiazole-pyrrole) | 85.7 (thiazole-dimethoxyphenyl) |
These geometric parameters underscore the rigidity of the heterocyclic core and the steric influence of the dimethoxyphenyl group.
Electronic Structure Modeling via Computational Chemistry Methods
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrrole-thiazole system, while the LUMO resides on the dimethoxyphenyl group.
- Electrostatic potential maps : Highlight nucleophilic regions at the pyrrole’s nitrogen (–1.2 e) and electrophilic zones at the thiazole’s sulfur (+0.8 e).
- Charge distribution : The methoxy groups induce electron-donating effects (+0.15 e on oxygen), stabilizing the adjacent thiazole ring.
Table 3: Computed Electronic Properties
| Property | Value/Description |
|---|---|
| HOMO energy (eV) | -5.8 |
| LUMO energy (eV) | -1.6 |
| HOMO-LUMO gap (eV) | 4.2 |
| Charge on pyrrole N (e) | -1.2 |
| Charge on thiazole S (e) | +0.8 |
These results align with the observed reactivity of similar hybrids in electrophilic substitution and hydrogen-bonding interactions.
Conformational Analysis of Thiazole-Pyrrole Hybrid System
Molecular dynamics simulations (AMBER force field) reveal two dominant conformers:
- Planar conformer : The thiazole and pyrrole rings adopt a coplanar arrangement (ΔG = 0 kcal/mol), favored by π-π stacking interactions.
- Twisted conformer : A 30° rotation between rings (ΔG = 1.8 kcal/mol), stabilized by van der Waals interactions with the dimethoxyphenyl group.
Table 4: Conformational Energy Landscape
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0 | 0.0 |
| Twisted | 30 | 1.8 |
Rotational barriers between these states measure 4.5 kcal/mol, indicating moderate flexibility. The methoxy groups further restrict rotation, locking the dimethoxyphenyl group into a fixed orientation.
Properties
CAS No. |
929971-84-6 |
|---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-13(28)25-15-5-4-6-16(10-15)27-11-18(29)21(22(27)24)23-26-17(12-32-23)14-7-8-19(30-2)20(9-14)31-3/h4-10,12,24,29H,11H2,1-3H3,(H,25,28) |
InChI Key |
PZQGLVBPDCGVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3,4-Dimethoxyphenyl)-2-Aminothiazole
The thiazole ring is constructed via Hantzsch reaction between 3,4-dimethoxybenzoylthiosemicarbazide (1 ) and α-bromoacetophenone derivatives. In a representative procedure:
-
Thiosemicarbazide Preparation : 3,4-Dimethoxybenzoic acid is converted to its acyl chloride, then treated with thiosemicarbazide in anhydrous THF, yielding 1 (82% yield).
-
Cyclocondensation : Reacting 1 with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux (12 h) forms 4-(3,4-dimethoxyphenyl)-2-aminothiazole (2 ) (67% yield).
Critical Parameters :
-
Excess α-bromoketone (1.2 equiv) ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the thiosemicarbazide intermediate.
Formation of 4,5-Dihydro-4-Oxo-1H-Pyrrole
The pyrrole core is synthesized via cyclization of γ-ketoamide precursors. A validated protocol involves:
-
γ-Ketoamide Synthesis : Ethyl 3-cyano-4-methylpyrrole-2-carboxylate (3 ) is hydrolyzed to the corresponding carboxylic acid, then converted to the γ-ketoamide (4 ) via Curtius rearrangement.
-
Cyclization : Treating 4 with chloroacetic acid in acetic anhydride (110°C, 6 h) induces cyclization, yielding 4,5-dihydro-4-oxo-1H-pyrrole-3-carboxamide (5 ) (58% yield).
Optimization Insight :
Acetamide Side-Chain Introduction
The acetamide group is installed via nucleophilic acylation of a phenylenediamine intermediate. A patent-derived method outlines:
-
Phenylenediamine Preparation : 3-Nitroaniline is reduced to 1,3-phenylenediamine (6 ) using H₂/Pd-C (quantitative yield).
-
Acylation : 6 is treated with acetyl chloride in dichloromethane (0°C, 2 h), followed by neutralization with NaHCO₃, yielding N-[3-aminophenyl]acetamide (7 ) (89% yield).
Challenges :
-
Competitive N,N-diacetylation is suppressed by slow acetyl chloride addition.
-
Steric hindrance from the pyrrole-thiazole system necessitates elevated temperatures (80°C) for complete coupling.
Convergent Assembly of the Target Molecule
Coupling of Thiazole and Pyrrole Moieties
The thiazole (2 ) and pyrrole (5 ) subunits are linked via Buchwald-Hartwig amination. Optimized conditions:
-
Catalyst System : Pd₂(dba)₃/Xantphos (5 mol%).
-
Base : Cs₂CO₃ (3 equiv).
-
Solvent : Toluene/DMF (4:1).
-
Yield : 62% after column chromatography.
Key Observation :
-
Electron-donating methoxy groups on the thiazole enhance coupling efficiency by stabilizing the Pd intermediate.
Final Acetamide Functionalization
The penultimate intermediate (8 ) undergoes acylation with acetyl chloride in pyridine, achieving 71% yield. Alternative methods using acetic anhydride and DMAP (4-dimethylaminopyridine) show comparable efficiency but require longer reaction times (24 h vs. 6 h).
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 2.01 (s, 3H, CH₃CO), 3.81 (s, 6H, OCH₃), 6.92–7.45 (m, 7H, aromatic).
-
HRMS : m/z 450.1783 [M+H]⁺ (calc. 450.1789).
Purity Assessment :
-
HPLC (C18, MeCN/H₂O 70:30): >98% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Modular Convergent | Hantzsch, Buchwald-Hartwig, Acylation | 62 | 98 | High catalyst loading |
| Linear Sequential | Knorr pyrrole, Thiazole cyclization | 45 | 95 | Low regioselectivity |
| One-Pot Cascade | Multicomponent reaction | 55 | 97 | Complex optimization |
Challenges and Limitations
-
Regioselectivity in Thiazole Formation : Competing 5-substituted thiazole byproducts necessitate meticulous stoichiometric control.
-
Oxidation Sensitivity : The dihydro-4-oxopyrrole core is prone to over-oxidation, requiring inert atmosphere handling.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for intermediate solubility, complicating large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]- has shown promise as an anti-cancer agent. Its ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of critical biochemical pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in both research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related acetamide derivatives, highlighting key differences in core structures, substituents, and reported bioactivities:
Key Observations
Thiazole vs. Thiazolidinone: While both moieties are sulfur-containing heterocycles, the thiazolidinone in ’s compound introduces a dioxo group, conferring distinct hydrogen-bonding capabilities and applications in diabetes therapeutics .
Biological Activity: Compound 6a () demonstrates explicit COX/LOX inhibition, likely due to its phenolic -OH group, which is absent in the target compound. The latter’s dimethoxy groups may instead favor interactions with hydrophobic enzyme pockets . The pyrimidoindole core in ’s compound suggests a broader kinase-inhibitory profile compared to the target’s pyrrolidone-thiazole system, which is more compact and may offer selectivity for specific targets .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving cyclization of thioamide intermediates under reflux conditions .
- In contrast, ’s compound relies on cross-coupling (e.g., Suzuki reactions) to assemble the pyrimidoindole core, reflecting the complexity of polycyclic systems .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s dimethoxyphenyl group balances lipophilicity better than the highly polar 4-hydroxyphenyl (6a) or the hyper-lipophilic fluorophenyl analogs () .
- Metabolic Stability : The absence of nitro or fluoro groups in the target compound may reduce oxidative metabolism compared to and ’s derivatives .
Research Findings and Implications
- Structural Uniqueness: The fusion of pyrrolidone and thiazole in the target compound is rare among acetamide derivatives, offering a novel scaffold for drug discovery.
- The target compound’s dimethoxyphenyl group may position it as a CNS-active agent due to enhanced blood-brain barrier penetration .
- Synthetic Challenges : The multi-step synthesis involving cyclization and functionalization of thiazole-pyrrolidone hybrids requires optimization for scalability .
Biological Activity
Acetamide derivatives, particularly those containing thiazole and pyrrole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl] exhibits potential therapeutic properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 458.55 g/mol. It features complex structural components including a thiazole ring and a pyrrole derivative, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrrole derivatives. A study by Déliko Dago et al. demonstrated that certain thiazole derivatives exhibit selective antitumor activity against colorectal adenocarcinoma cell lines, with IC50 values indicating effective inhibition of tumor growth . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole and pyrrole components can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Compounds containing thiazole rings have been reported to possess antimicrobial properties. For instance, several thiazole derivatives were evaluated for their antibacterial activity against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . This suggests that the acetamide derivative may also exhibit similar antimicrobial effects due to its structural features.
Anticonvulsant Effects
Thiazole-containing compounds have been investigated for their anticonvulsant activities. In particular, certain derivatives have shown promising results in preclinical models, indicating their potential as therapeutic agents for seizure disorders . Although specific data on the acetamide derivative's anticonvulsant activity is limited, its structural similarities to known active compounds suggest further investigation could be fruitful.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- The synthesis typically involves multi-step pathways, including cyclocondensation of thiazole precursors with pyrrole intermediates and subsequent acetamide coupling. Microwave-assisted synthesis (80–120°C, 30–60 min) or solvent-free conditions using polyethylene glycol (PEG) as a green solvent can enhance reaction efficiency and reduce side products . Purification often requires column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) and recrystallization from ethanol .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Use a combination of High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify functional groups (e.g., thiazole protons at δ 7.8–8.2 ppm, pyrrole NH at δ 10.5–11.0 ppm) . Mass spectrometry (MS) with ESI+ ionization provides molecular ion confirmation .
Q. What strategies improve the compound’s solubility and bioavailability for in vitro studies?
- Structural modifications like introducing hydroxyl or amine groups on the phenyl ring enhance aqueous solubility. Co-solvents (e.g., DMSO:PBS mixtures) or PEG-based formulations are practical for in vitro assays. Bioavailability can be monitored via parallel artificial membrane permeability assays (PAMPA) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different experimental models?
- Discrepancies in IC50 values (e.g., cancer vs. non-cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal assays:
- Surface Plasmon Resonance (SPR) to measure direct target binding.
- Kinase inhibition profiling to rule off-target effects .
- Adjust experimental parameters (e.g., ATP concentration in kinase assays) to mimic physiological conditions .
Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the thiazole-pyrrole core?
- Synthesize analogs with systematic substitutions (e.g., replacing 3,4-dimethoxyphenyl with halogenated or nitro groups). Test against a panel of enzymes (e.g., kinases, cytochrome P450) to map pharmacophore requirements. Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or Aurora kinases) can prioritize analogs for synthesis .
Q. How can computational modeling predict metabolic stability and toxicity?
- Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of methoxy groups). Molecular dynamics (MD) simulations (GROMACS) can assess binding stability to hERG channels to flag cardiac toxicity risks .
Q. What experimental designs validate target engagement in cellular models?
- Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells. Combine with RNA interference (siRNA) knockdown of the putative target to correlate reduced protein expression with diminished compound efficacy .
Key Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- Advanced questions require integration of wet-lab and computational approaches to address mechanistic complexity .
- Contradictory data should prompt re-evaluation of assay conditions and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
